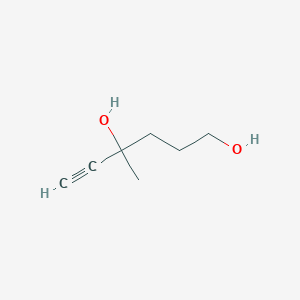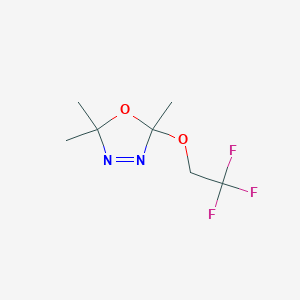
2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of a hydrazide with an appropriate ester or acid chloride, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2,5-dihydro-1,3,4-oxadiazole: Lacks the trifluoroethoxy group, leading to different chemical and biological properties.
2,2,5-Trimethyl-2,5-dihydro-1,3,4-thiadiazole: Contains a sulfur atom instead of oxygen, resulting in distinct reactivity and applications.
Uniqueness
2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole is unique due to the presence of the trifluoroethoxy group, which imparts specific chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications.
Properties
CAS No. |
87938-02-1 |
|---|---|
Molecular Formula |
C7H11F3N2O2 |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2,2,5-trimethyl-5-(2,2,2-trifluoroethoxy)-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H11F3N2O2/c1-5(2)11-12-6(3,14-5)13-4-7(8,9)10/h4H2,1-3H3 |
InChI Key |
DVLUAUKNQJSFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=NC(O1)(C)OCC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
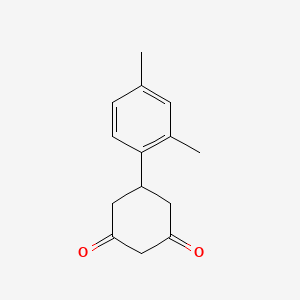
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
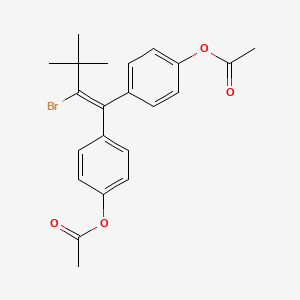
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
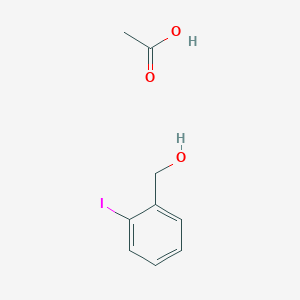
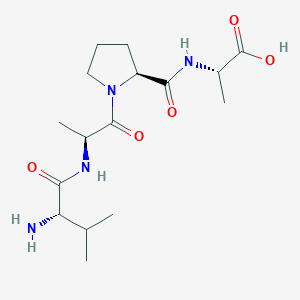
arsanium bromide](/img/structure/B14413822.png)
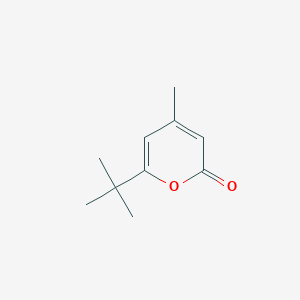
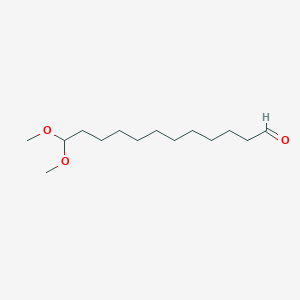
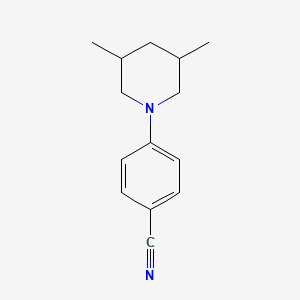
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
